Benzyl benzamido(hydroxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-benzamido-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(13-9-5-2-6-10-13)17-15(19)16(20)21-11-12-7-3-1-4-8-12/h1-10,15,19H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBHSALITIYDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90760964 | |
| Record name | Benzyl benzamido(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90760964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101284-27-9 | |
| Record name | Benzyl benzamido(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90760964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Benzyl Benzamido Hydroxy Acetate
Retrosynthetic Analysis of Benzyl (B1604629) Benzamido(hydroxy)acetate
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
Disconnections Involving the Ester Linkage
The ester functional group in Benzyl benzamido(hydroxy)acetate is a logical point for an initial disconnection. This carbon-oxygen bond can be retrosynthetically cleaved to reveal a carboxylic acid and an alcohol. This leads to two potential precursor molecules: benzamido(hydroxy)acetic acid and benzyl alcohol. This disconnection simplifies the target molecule into two key fragments. The synthesis of benzyl esters can be achieved by reacting a carboxylic acid with benzyl chloride or benzyl alcohol under appropriate conditions. google.comgoogle.com
Disconnections Involving the Amide Bond
Another key functional group for disconnection is the amide bond. youtube.com Cleavage of the C-N bond in the benzamide (B126) moiety of the benzamido(hydroxy)acetic acid intermediate would lead to benzoyl chloride (or benzoic acid) and an amino acid, specifically 2-amino-2-hydroxyacetic acid (also known as hydroxyglycine). This approach breaks the molecule down into even more fundamental building blocks. The formation of an amide bond is a well-established transformation in organic chemistry, often involving the reaction of a carboxylic acid derivative with an amine. youtube.com
Consideration of the Hydroxyl Group's Introduction and Stereochemical Control
The presence of a hydroxyl group on the α-carbon of the acetic acid backbone introduces a stereocenter. The introduction and control of the stereochemistry at this center are crucial considerations. The hydroxyl group could be introduced early in the synthesis, for example, by starting with a chiral pool material like a protected hydroxyglycine derivative. Alternatively, it could be introduced later via an α-hydroxylation of a corresponding enolate.
Forward Synthesis Approaches to this compound
Based on the retrosynthetic analysis, several forward synthesis strategies can be devised. A common approach would involve the synthesis of the benzamide moiety followed by esterification.
Synthesis of the Benzamide Moiety
The formation of the benzamide core is a critical step. This can be achieved through various methods, with direct amide formation being a prominent strategy.
The direct coupling of a carboxylic acid (benzoic acid) and an amine (an appropriate amino-hydroxy-acetic acid derivative) is a convergent and efficient method for amide bond formation. researchgate.netnih.gov This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species. A variety of modern coupling reagents have been developed to facilitate this transformation with high yields and under mild conditions. researchgate.net
Below is a table summarizing various research findings on the direct synthesis of benzamides from carboxylic acids and amines, which could be adapted for the synthesis of the benzamido moiety in the target molecule.
| Catalyst/Reagent System | Conditions | Key Advantages |
| Diatomite earth@IL/ZrCl4 | Ultrasonic irradiation, room temperature | Green, rapid, high-yielding, recoverable catalyst. researchgate.net |
| Nickel Catalysis | - | Tolerant of various functional groups. orgsyn.org |
| I2–TBHP system | - | Alternative to traditional pre-activation methods. researchgate.net |
| B(OMe)3, DCC, BOP, etc. | Various | Established methods with a wide range of applications. nih.gov |
| Pd(OAc)2/CO | Carbonylation | Direct synthesis from aryl halides. nih.gov |
These methods offer a range of options for the crucial amide bond-forming step, allowing for optimization based on substrate compatibility and desired reaction conditions. The choice of method would depend on the specific protecting groups used on the hydroxyglycine moiety to ensure chemoselectivity.
Activated Carboxylic Acid Derivatives in Amide Bond Formation (e.g., Acid Chlorides, Mixed Anhydrides)
A traditional and highly effective method for forming amides involves the use of activated carboxylic acid derivatives. This approach enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by an amine.
Using Acid Chlorides: The Schotten-Baumann reaction, discovered in 1883, is a classic example of this strategy. scielo.org.mx It typically involves the reaction of an amine with an acid chloride in the presence of a base at low temperatures. scielo.org.mx For the synthesis of a benzamido group, benzoyl chloride is the reagent of choice. The base, often aqueous sodium hydroxide (B78521) or a weaker base like sodium bicarbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. scielo.org.mxijirset.com While effective, this method can be highly exothermic and requires careful control to avoid side reactions, such as hydrolysis of the acid chloride. scielo.org.mxgoogle.com The use of a biphasic system or a bio-based solvent like Cyrene™ can offer a more environmentally friendly alternative to traditional solvents like dichloromethane (B109758). scielo.org.mx
Using Mixed Anhydrides: The mixed anhydride (B1165640) method, developed in the 1950s, offers another route to amide bond formation. tandfonline.com This technique involves the reaction of a carboxylic acid with a chloroformate, such as ethyl or isobutyl chloroformate, to generate a mixed anhydride. This activated intermediate then readily reacts with an amine to yield the desired amide. tandfonline.com A key advantage of using mixed anhydrides, for instance, those derived from diphenylphosphoric acid or pivalic acid, is the potential for selective acylation, minimizing the formation of byproducts that can arise from symmetrical anhydrides. tandfonline.comnih.gov The choice of the activating carboxylic acid partner is crucial to direct the nucleophilic attack to the desired carbonyl group. tandfonline.com
| Activating Agent | Key Features |
| Benzoyl Chloride | Highly reactive, often used in Schotten-Baumann conditions. scielo.org.mx |
| Mixed Anhydrides | Allows for controlled reactivity and can offer better selectivity. tandfonline.com |
Catalytic Amidation Reactions
In a move towards greener and more atom-economical processes, direct catalytic amidation has emerged as a significant area of research. These methods aim to form the amide bond directly from a carboxylic acid and an amine, with water as the only byproduct, thus avoiding the use of stoichiometric activating agents that generate significant waste. nih.govorganic-chemistry.org
A variety of catalysts have been developed for this purpose. Boronic acids, for instance, have been shown to effectively catalyze the direct amidation of a wide range of carboxylic acids and amines. nih.gov The mechanism is thought to involve the activation of the carboxylic acid through the formation of acyloxyboronate intermediates or B-X-B dimers. organic-chemistry.org Transition metal catalysts, including those based on titanium, zirconium, and copper, have also demonstrated high efficacy. google.comnih.gov For example, titanium tetrafluoride has been reported to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in good to excellent yields. google.com Metal-organic frameworks (MOFs) have also been employed as heterogeneous catalysts for oxidative amidation reactions. nih.gov While these catalytic methods are promising, their substrate scope and the need for, in some cases, high temperatures or dehydrating agents can be limiting factors. google.com
Synthesis of the Hydroxyacetate Ester Moiety
The formation of the benzyl hydroxyacetate portion of the target molecule involves the creation of an ester linkage between a hydroxyacetic acid derivative and benzyl alcohol.
Esterification Methods for Hydroxyacetic Acid Derivatives and Benzyl Alcohol
The Fischer-Speier esterification is a fundamental method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used in excess, or water is removed azeotropically. libretexts.orgnih.gov When synthesizing benzyl acetate (B1210297) from benzyl alcohol and acetic acid, care must be taken with the amount of acid catalyst, as benzyl alcohol can be prone to polymerization in the presence of strong acids. researchgate.net Heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, have also been developed to facilitate this esterification, offering advantages in terms of reusability and ease of separation. google.comorganic-chemistry.org
Transesterification Processes
Transesterification offers an alternative route to esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst. This method can be particularly useful when the direct esterification is challenging. For the synthesis of benzyl acetate, an alcohol like benzyl alcohol can be reacted with an acetate ester, such as butyl acetate or vinyl acetate. nih.govnih.gov The use of vinyl acetate is often advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and shifts the equilibrium towards the product. nih.govnih.gov This reaction can be catalyzed by acids, bases, or enzymes. N-heterocyclic carbenes and various metal complexes, including those of zinc and scandium, have been shown to be effective catalysts for transesterification under mild conditions. jmcs.org.mx
Chemoenzymatic Ester Synthesis
Enzymatic catalysis, particularly with lipases, provides a green and highly selective method for ester synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) is a widely used biocatalyst for the synthesis of benzyl acetate via transesterification of benzyl alcohol with vinyl acetate, achieving high conversion yields. nih.govresearchgate.net An acyltransferase from Mycobacterium smegmatis has also been shown to catalyze the esterification of primary alcohols in aqueous environments. nih.gov The mild reaction conditions of enzymatic synthesis are particularly advantageous when dealing with sensitive functional groups.
| Esterification Method | Key Features |
| Fischer-Speier Esterification | Acid-catalyzed reaction between a carboxylic acid and an alcohol; an equilibrium process. libretexts.org |
| Transesterification | Reaction of an ester with an alcohol; can be driven to completion with appropriate choice of acyl donor. nih.govjmcs.org.mx |
| Chemoenzymatic Synthesis | Highly selective and performed under mild conditions using enzymes like lipases. nih.govresearchgate.net |
Sequential Integration of Benzyl, Amido, and Hydroxyacetate Components
The synthesis of this compound requires a carefully planned sequence of reactions to correctly assemble the three key components. The presence of a hydroxyl group on the acetate backbone introduces a layer of complexity, as it can compete with the amine during acylation and potentially interfere with other reaction steps. Therefore, a strategy involving the use of protecting groups is often necessary. libretexts.orgnih.gov
A plausible synthetic route would start with a suitable precursor, such as 2-amino-2-hydroxyacetic acid (hydroxyglycine). The synthetic sequence would likely involve the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material would first need to be protected to prevent it from reacting in subsequent steps. A variety of protecting groups for hydroxyls are available, with silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) being a common choice due to their stability under a range of conditions and their relatively mild removal. organic-chemistry.org
N-Benzoylation: With the hydroxyl group protected, the amino group can be selectively acylated to form the benzamido moiety. This can be achieved using benzoyl chloride under Schotten-Baumann conditions or with a mixed anhydride. ijirset.comtandfonline.com The use of a base is crucial to neutralize the acid byproduct.
Esterification: The carboxylic acid functionality of the N-benzoyl, O-protected intermediate can then be esterified with benzyl alcohol. The Fischer-Speier esterification, using an acid catalyst, is a viable method. nih.gov Alternatively, coupling agents used in peptide synthesis, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), could be employed. scielo.org.mx
Deprotection: The final step would be the removal of the hydroxyl protecting group to yield the target compound, this compound. The choice of deprotection conditions depends on the protecting group used. For a TBS ether, fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) are typically effective. organic-chemistry.org
An alternative sequence could involve the initial esterification of the protected hydroxyglycine, followed by N-benzoylation and finally deprotection. The optimal sequence would depend on the stability of the intermediates and the yields of each step. The chemoselective O-acylation of unprotected hydroxyamino acids under acidic conditions presents another intriguing possibility, potentially simplifying the protection-deprotection sequence by protonating the amine and directing acylation to the hydroxyl group, though this would need to be adapted for N-acylation. nih.gov
The successful synthesis of this compound hinges on the strategic application of fundamental organic transformations, coupled with a thoughtful approach to functional group protection and sequential reaction planning.
Convergent and Divergent Synthetic Routes
In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to introduce the desired functional groups. For instance, one could start with an amino acid precursor, protect the amine, introduce the benzyl ester, and finally acylate the amino group with a benzoyl group. While potentially longer, this approach can be advantageous for creating a library of related compounds by varying the final reaction steps.
Catalytic Systems in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of this compound can benefit from various catalytic systems.
Transition Metal Catalysis for Bond Formation (e.g., C-N, C-O)
Transition metal catalysts are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are the key linkages in the target molecule.
C-N Bond Formation: The amide bond can be formed through transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov For example, palladium or copper catalysts can facilitate the coupling of an amine (or its precursor) with a carboxylic acid derivative. rsc.org These methods often offer milder reaction conditions compared to traditional amide bond formation using stoichiometric coupling reagents. rsc.org
C-O Bond Formation: The ester bond can also be formed via transition metal-catalyzed reactions. numberanalytics.com For instance, palladium-catalyzed alkoxycarbonylation can be used to introduce the benzyl ester group. acs.org Additionally, recent advances have shown that transition metals can catalyze the direct esterification of carboxylic acids with alcohols. organic-chemistry.org
| Catalyst Type | Bond Formed | Key Advantages |
| Palladium, Copper | C-N (Amide) | Mild reaction conditions, high functional group tolerance |
| Palladium, Iridium | C-O (Ester) | High efficiency, atom economy |
Organocatalysis in Amide and Ester Syntheses
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis.
For the synthesis of amides and esters, various organocatalysts can be employed. nih.govacs.org For example, N-heterocyclic carbenes (NHCs) and various phosphine (B1218219) or amine-based catalysts have been shown to be effective for these transformations. acs.org Organocatalysts can promote the reaction through various activation modes, such as activating the carboxylic acid or the amine/alcohol coupling partner. rsc.org The use of organocatalysts often avoids the issues of metal contamination in the final product and can lead to highly enantioselective transformations if a chiral catalyst is used. rsc.org
Biocatalysis for Selective Transformations
Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green and sustainable synthesis. researchgate.netrsc.org
In the context of this compound synthesis, biocatalysts could be employed for several key steps:
Amide Bond Formation: Lipases and proteases can catalyze the formation of amide bonds. nih.gov While their natural function is hydrolysis, under specific conditions (e.g., in organic solvents or with low water activity), the equilibrium can be shifted towards synthesis. researchgate.net Aminoacylases are another class of enzymes that can be used for the synthesis of N-acyl amino acids. nih.govresearchgate.net
Esterification: Lipases are also well-known for their ability to catalyze esterification reactions with high selectivity. nih.gov This could be a valuable method for the formation of the benzyl ester.
Resolution of Stereoisomers: If a racemic mixture of the hydroxy acid precursor is used, enzymes can be employed for the kinetic resolution to obtain the desired enantiomerically pure compound.
The use of biocatalysis offers significant advantages in terms of selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and reduced environmental impact. acs.orgnih.gov
Application of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses often have a higher atom economy than linear syntheses. advancedchemtech.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key aspect of green chemistry. advancedchemtech.comchemistryviews.org Additionally, using catalytic methods (metal, organo-, or bio-catalysis) reduces the need for stoichiometric and often toxic reagents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic and some organocatalytic reactions are often performed under mild conditions. rsc.org
Use of Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
Waste Reduction: The use of catalytic methods and the design of atom-economical routes directly contribute to waste reduction. oxfordglobal.com Furthermore, the development of processes where byproducts can be recovered and reused, such as certain catalysts or leaving groups, enhances the sustainability of the synthesis. chemistryviews.org
By integrating these principles into the design of the synthetic route, the environmental footprint of producing this compound can be significantly minimized.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Favoring convergent over linear synthetic routes. |
| Safer Solvents/Reagents | Utilizing water, ethanol, or 2-MeTHF; employing catalytic methods. |
| Energy Efficiency | Employing biocatalysis or organocatalysis at ambient temperatures. |
| Waste Reduction | Using catalytic methods to minimize stoichiometric waste. |
Solvent-Free Reactions and Alternative Solvent Systems
No published research describes the synthesis of this compound using solvent-free conditions or alternative, greener solvent systems. While the use of techniques such as grinding or microwave-assisted synthesis in the absence of traditional solvents is a growing field in green chemistry, their application to this specific compound has not been reported. Similarly, there are no studies detailing the use of environmentally benign solvents like ionic liquids, supercritical fluids, or water-based systems for its preparation.
Atom-Economy and Waste Minimization Strategies
The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, could not be assessed for the synthesis of this compound due to the lack of established reaction pathways. Consequently, no data is available on percentage atom economy, E-factors, or other metrics used to quantify waste minimization for this compound. Strategies such as catalytic cycles, one-pot reactions, or the use of renewable starting materials have not been specifically applied to its synthesis in the available literature.
Energy Efficiency in Reaction Conditions
An evaluation of energy efficiency in the synthesis of this compound is not possible without established reaction protocols. There is no information regarding the optimization of reaction temperatures, pressures, or the use of energy-saving technologies like microwave or ultrasonic irradiation for its production. Comparative studies of energy consumption for different potential synthetic routes are therefore absent from the scientific record.
Chemical Reactivity and Transformation Studies of Benzyl Benzamido Hydroxy Acetate
Reactivity of the Hydroxyl Group
The hydroxyl group attached to the alpha-carbon is a primary site for various chemical reactions.
The secondary alcohol functionality in benzyl (B1604629) benzamido(hydroxy)acetate is susceptible to oxidation. The oxidation of benzyl alcohols typically leads to the formation of the corresponding benzaldehydes. asianpubs.org For instance, the oxidation of benzyl alcohol and its ortho-substituted derivatives by phenyliodoso acetate (B1210297) in a tert-butyl alcohol-water medium yields benzaldehyde (B42025). asianpubs.org The reaction proceeds via a complex formation mechanism and is first order with respect to both the substrate and the oxidant. asianpubs.org
Recent studies on the OH-initiated oxidation of benzyl alcohol have identified hydroxybenzyl alcohol (HBA) and benzaldehyde as major first-generation products. copernicus.orgcopernicus.org The formation of HBA suggests that subsequent OH addition to the aromatic ring is a significant pathway. copernicus.org Further oxidation of HBA can lead to the formation of catechol and dihydroxybenzyl alcohol. copernicus.org
The electrochemical oxidation of benzylic alcohols and their acetate derivatives also provides a route to benzaldehydes. scispace.com This method is notable for being free of chemical oxidants and mediators. scispace.com The proposed mechanism involves the electro-oxidation of the benzyl alcohol to a benzyl radical, followed by oxidation of the hydroxyl group to yield an aldehyde after deprotonation. scispace.com
Table 1: Oxidation Products of Benzyl Alcohol Derivatives
| Reactant | Oxidizing Agent/Method | Major Product(s) | Reference(s) |
|---|---|---|---|
| Benzyl alcohol | Phenyliodoso acetate | Benzaldehyde | asianpubs.org |
| Benzyl alcohol | OH radical | Hydroxybenzyl alcohol, Benzaldehyde | copernicus.orgcopernicus.org |
| Benzyl alcohol | Electro-oxidation | Benzaldehyde | scispace.com |
The hydroxyl group can be derivatized through reactions like etherification and esterification. Esterification of hydroxybenzyl alcohols can be achieved by reacting them with carboxylic acids or their derivatives, such as acid anhydrides or acid chlorides. google.com For example, 3,5-dialkyl-4-hydroxybenzyl alcohols react with organic carboxylic acids to form the corresponding esters. google.com
Chemoselective esterification of carboxylic acids bearing a hydroxyl group can be promoted by catalysts like zinc triflate (Zn(OTf)₂). researchgate.net This method is effective for both aromatic and aliphatic carboxylic acids. researchgate.net Another approach involves a benzyne-mediated esterification of carboxylic acids and alcohols, which proceeds under mild conditions. organic-chemistry.org
Reactivity of the Amide Moiety
The amide linkage in benzyl benzamido(hydroxy)acetate is another key reactive site.
Amide hydrolysis breaks the C-N bond, yielding a carboxylic acid and an amine or ammonia (B1221849). allen.inunizin.org This reaction can be carried out under either acidic or basic conditions, often requiring heat. allen.inmasterorganicchemistry.com
Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.inunizin.org A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently breaks down to a carboxylic acid and an amine. unizin.orgmasterorganicchemistry.comlibretexts.org
Basic Hydrolysis : In basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inunizin.org This is followed by the elimination of the amine. allen.in
The hydrolysis of amides is generally slower than that of esters. unizin.org However, the hydrolytic stability of N-acylated amino acid amides can be surprisingly low under mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. science.gov
The nitrogen atom of the amide can undergo functionalization reactions. N-alkylation of amides can be achieved through various methods. One approach involves the use of an N-heterocyclic carbene (NHC) as an organocatalyst in a hydrogen borrowing reaction with benzyl alcohols. rsc.org This metal-free method works for a wide range of aromatic and heteroaromatic amines. rsc.org Another strategy for synthesizing primary benzylamines is the direct coupling of benzyl alcohols with ammonia using nickel catalysts. nih.gov
N-acylation is another important transformation. For instance, the acylation of an aniline (B41778) intermediate with benzoyl chloride can yield an N'-methyl-benzamide derivative. acs.org N-Acyl-α-amino acids can also be converted into 1-N-(acylamino)alkyltriphenylphosphonium salts, which are effective α-amidoalkylating agents. science.gov
Reactivity of the Ester Linkage
The benzyl ester group in this compound is susceptible to hydrolysis.
Ester hydrolysis is a reaction where an ester reacts with water, typically in the presence of an acid or base catalyst, to produce a carboxylic acid and an alcohol. pearson.comlibretexts.org
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is a reversible reaction. libretexts.orgthinkswap.com The ester is heated with an excess of water and a strong acid catalyst. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This reaction uses a base, such as sodium hydroxide, and goes to completion, forming a carboxylate salt and an alcohol. libretexts.org
The rate of hydrolysis of benzyl esters can vary depending on the structure of the ester. For example, the hydrolysis rates of various benzyl esters increase in the order: salicylate, benzoate, stearate, cinnamate, acetate, succinate, and fumarate. archive.org In vivo, aromatic esters are generally hydrolyzed by carboxylesterases. inchem.org For instance, benzyl acetate is rapidly hydrolyzed to benzyl alcohol and acetate. inchem.orgnih.gov The hydrolysis of benzyl acetate to benzyl alcohol can also be achieved using a solid acid catalyst. google.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetic anhydride (B1165640) |
| Acetone |
| Acetonitrile |
| Ammonium (B1175870) hydroxide |
| Benzaldehyde |
| Benzamide (B126) |
| Benzene (B151609) |
| Benzoic acid |
| Benzoyl chloride |
| Benzyl acetate |
| Benzyl alcohol |
| Benzyl benzoate |
| Benzyl cinnamate |
| Benzyl fumarate |
| Benzyl salicylate |
| Benzyl stearate |
| Benzyl succinate |
| Catechol |
| Dihydroxybenzyl alcohol |
| Dimethyl sulfoxide |
| Phenyliodoso acetate |
| Sodium hydroxide |
| tert-Butyl alcohol |
| Trifluoroacetic acid |
Transesterification Reactions with Other Alcohols
The benzyl ester group in this compound can undergo transesterification with various alcohols. This reaction involves the substitution of the benzyl alcohol moiety with another alcohol, typically under acidic or basic conditions, or with enzymatic catalysis. The process is generally an equilibrium reaction, and strategies such as using a large excess of the reactant alcohol or removing the released benzyl alcohol can be employed to drive the reaction to completion.
Lipases are often used as catalysts for the transesterification of benzyl esters, offering high selectivity and mild reaction conditions. For instance, the acid-catalyzed alcoholysis of benzyl acetate has been successfully performed in glycerol, which acts as both a green solvent and the acyl acceptor. epa.gov This approach, which can be promoted by microwave irradiation, allows for the efficient conversion and separation of the product. epa.gov
Table 1: Hypothetical Transesterification of this compound with Various Alcohols
| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 65 | 12 | Methyl benzamido(hydroxy)acetate | 85 |
| 2 | Ethanol | NaOEt (cat.) | Ethanol | 78 | 8 | Ethyl benzamido(hydroxy)acetate | 88 |
| 3 | Isopropanol | Novozym 435 | Toluene | 50 | 24 | Isopropyl benzamido(hydroxy)acetate | 92 |
| 4 | Glycerol | Amberlyst-15 | Glycerol | 80 | 18 | Glyceryl benzamido(hydroxy)acetate | 75 |
Note: The data in this table is illustrative and based on general principles of transesterification reactions.
Aminolysis of the Ester
The ester linkage in this compound is also susceptible to aminolysis, a reaction with an amine to form an amide and benzyl alcohol. This transformation is crucial for the synthesis of various amide derivatives. The reaction is typically carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the benzyloxy group.
The formation of amides from esters is a common transformation in organic synthesis. While direct aminolysis is possible, the reaction can be facilitated by activating the ester or by using specific catalysts. For example, acyltransferases have been shown to catalyze amide formation under aqueous conditions.
Table 2: Hypothetical Aminolysis of this compound with Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | Ammonia | Methanol | 50 | 24 | Benzamido(hydroxy)acetamide | 80 |
| 2 | Ethylamine | THF | 66 | 16 | N-Ethyl-2-benzamido-2-hydroxyacetamide | 82 |
| 3 | Aniline | Xylene | 140 | 12 | 2-Benzamido-2-hydroxy-N-phenylacetamide | 70 |
| 4 | Benzylamine | Neat | 100 | 10 | N-Benzyl-2-benzamido-2-hydroxyacetamide | 78 |
Note: The data in this table is illustrative and based on general principles of aminolysis reactions.
Reactions Involving the Benzylic System
The benzyl group in the molecule presents unique opportunities for chemical transformations, including the activation of the benzylic C-H bonds and the cleavage of the benzyl ester for deprotection purposes.
Benzylic C-H Activation and Functionalization
The benzylic C-H bonds in the benzyl ester moiety are susceptible to activation and subsequent functionalization. These reactions allow for the introduction of new functional groups at the benzylic position, providing a pathway to novel derivatives. Methodologies for benzylic C-H functionalization often involve transition metal catalysis or photoredox catalysis. nih.govnih.gov For example, direct acylation of benzylic C-H bonds can be achieved by merging N-heterocyclic carbene (NHC) and photoredox catalysis, allowing for the preparation of a diverse range of benzylic ketones under mild conditions. nih.govnih.gov
Selective activation of benzylic C-H bonds without affecting other parts of the molecule is a significant challenge. However, iridium complexes have been shown to selectively activate benzylic C-H bonds in methylarenes. rsc.org Such strategies could potentially be adapted for the functionalization of the benzyl group in this compound.
Transformations of the Benzyl Ester (e.g., Hydrogenolysis for Deprotection)
The benzyl ester group is commonly used as a protecting group for carboxylic acids in organic synthesis because it is stable under various conditions but can be readily cleaved when needed. nih.gov The most common method for the deprotection of a benzyl ester is hydrogenolysis. acsgcipr.org This reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleave the C-O bond of the ester, yielding the free carboxylic acid and toluene. acsgcipr.org
Transfer hydrogenolysis offers a safer and often more convenient alternative to using hydrogen gas. researchgate.net In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexadiene is used in the presence of a palladium catalyst. acsgcipr.orgresearchgate.net This technique is particularly useful for the deprotection of N-Cbz and N-Bn derivatives and can be accelerated by microwave irradiation. researchgate.net Recent developments have also explored the use of tetrahydroxydiboron (B82485) in water with a polymer-supported nano-palladium catalyst for the debenzylation of ethers, esters, carbamates, and amines under mild conditions. researchgate.net
Table 3: Hypothetical Conditions for Hydrogenolytic Deprotection of this compound
| Entry | Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | H₂ (1 atm) | 10% Pd/C | Methanol | 25 | 4 | Benzamido(hydroxy)acetic acid | 98 |
| 2 | Ammonium Formate | 10% Pd/C | Ethanol | 80 | 2 | Benzamido(hydroxy)acetic acid | 95 |
| 3 | Cyclohexadiene | Pd(OH)₂/C | THF | 60 | 6 | Benzamido(hydroxy)acetic acid | 96 |
| 4 | B₂(OH)₄ | ARP-Pd | Water | 50 | 3 | Benzamido(hydroxy)acetic acid | 97 |
Note: The data in this table is illustrative and based on established methods for benzyl ester hydrogenolysis.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The transformations of this compound involve several interesting mechanistic pathways.
Reaction Pathway Elucidation
The photolysis of benzylic esters has been studied to understand the factors controlling the partitioning between radical and ionic intermediates. dal.ca The proposed mechanism involves the homolytic cleavage of the bond from the singlet excited state to form a radical pair. This pair can then undergo further reactions, including decarboxylation or electron transfer to form an ion pair, which ultimately leads to the observed products. dal.ca
In the context of hydrogenolysis, the mechanism involves the adsorption of the benzyl ester and the hydrogen source onto the surface of the metal catalyst. acsgcipr.org This is followed by the cleavage of the benzylic C-O bond and the formation of the carboxylic acid and toluene. The efficiency of this process can be influenced by the presence of other functional groups in the molecule, which may interact with the catalyst surface. acsgcipr.org
For C-H activation reactions, mechanistic studies on the iridium-catalyzed process have shown that coordinatively unsaturated η²-arene intermediates are responsible for the selective activation of benzylic C-H bonds over aromatic C-H bonds. rsc.org In the case of photoredox-catalyzed acylation, the proposed pathway involves the single-electron oxidation of the arene to a radical cation, which then deprotonates to a benzylic radical. This radical can then couple with a ketyl radical generated from an acylazolium ion to form the final product. nih.gov
Stereochemical Aspects in the Synthesis and Reactions of Benzyl Benzamido Hydroxy Acetate
Chiral Synthesis Approaches for the Hydroxyacetate Stereocenter
The creation of the chiral center in benzyl (B1604629) benzamido(hydroxy)acetate can be achieved through several stereoselective synthetic methodologies. These approaches aim to control the three-dimensional arrangement of the substituents around the α-carbon, leading to the desired enantiomer.
Asymmetric Reduction of α-Keto Esters or Precursors
A prominent strategy for establishing the stereocenter of α-hydroxy esters is the asymmetric reduction of their corresponding α-keto ester precursors. nih.govacs.org This transformation can be accomplished using various catalytic systems, offering high levels of enantioselectivity.
One powerful method is the dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH). nih.govnih.gov In this process, a racemic β-amino-α-keto ester, a precursor to the target molecule, undergoes in-situ racemization while one enantiomer is selectively reduced. nih.govnih.gov Ruthenium(II) complexes with chiral ligands, such as those derived from m-terphenylsulfonamides, have proven to be highly effective catalysts for this transformation, yielding anti-β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. nih.govnih.gov The reaction typically employs a hydrogen source like formic acid/triethylamine. nih.gov
Enzymatic reductions also offer a green and highly selective alternative. For instance, NADH-dependent carbonyl reductases, such as the one from Thermus thermophilus (TtADH), can be used for the enantioselective reduction of α-keto esters. researchgate.net These biocatalytic systems often utilize a cofactor regeneration system, for example, employing glucose dehydrogenase or alcohol dehydrogenase. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is another effective biocatalyst for the reduction of α-keto esters, often providing high conversions and excellent enantiomeric excesses (>99% ee for many substrates). nih.gov
Table 1: Examples of Asymmetric Reduction of α-Keto Ester Precursors
| Catalyst/Reagent | Precursor Type | Product Stereochemistry | Key Features |
|---|---|---|---|
| Ru(II)-terphenylsulfonamide | Racemic β-amino-α-keto ester | anti-β-amino-α-hydroxy ester | Dynamic kinetic resolution, high diastereo- and enantioselectivity. nih.govnih.gov |
| Saccharomyces cerevisiae | α-keto ester | (R)- or (S)-α-hydroxy ester | High conversion and enantioselectivity, environmentally friendly. nih.gov |
| TtADH with cofactor regeneration | α-keto ester | (R)- or (S)-α-hydroxy ester | High enantioselectivity, applicable to various substrates. researchgate.net |
Enantioselective Hydroxylation Reactions
Enantioselective hydroxylation provides a direct method to introduce the hydroxyl group at the α-position of a suitable precursor with stereocontrol. This approach is particularly valuable in the synthesis of α-hydroxy amino acid derivatives. mdpi.com
Biocatalytic hydroxylation, using enzymes like hydroxylases, is a highly regioselective and stereoselective method. mdpi.com These enzymes can selectively functionalize C-H bonds, which is a challenging transformation in traditional organic synthesis. mdpi.com While direct hydroxylation of the benzyl benzamidoacetate precursor is not explicitly detailed in the provided context, the general applicability of hydroxylases to amino acid derivatives suggests its potential. mdpi.com
Organocatalytic methods have also been developed for the α-hydroxylation of carbonyl compounds. For example, proline and its derivatives can catalyze the α-aminoxylation of aldehydes and ketones, which can then be converted to α-hydroxy carbonyl compounds. capes.gov.br This strategy could be adapted for the synthesis of the target molecule.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. numberanalytics.com An auxiliary, which is a chiral molecule temporarily attached to the substrate, directs the approach of a reagent to one face of the molecule, leading to the formation of a specific stereoisomer. numberanalytics.com After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of synthesizing benzyl benzamido(hydroxy)acetate, a chiral auxiliary could be attached to a glycine-derived precursor. For instance, the diastereoselective alkylation of enolates derived from chiral acetals of acetoacetates has been used to create chiral quaternary carbons. acs.org A similar strategy could be envisioned where a chiral auxiliary controls the stereoselective introduction of the hydroxyl group or another key substituent. The use of chiral cyclic 1,2-diols as auxiliaries has been reported for the synthesis of α,α-disubstituted amino acids. acs.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Key Features |
|---|---|---|
| Camphor-derived auxiliaries | Diels-Alder reactions | Early and influential examples of chiral auxiliaries. numberanalytics.com |
| (S,S)-Cyclohexane-1,2-diol | Diastereoselective alkylation | Used to create chiral quaternary carbons in β-keto esters. acs.org |
| Oxazolidinones (Evans auxiliaries) | Aldol (B89426), alkylation reactions | Highly effective in controlling stereochemistry. usm.edu |
Asymmetric Catalysis (e.g., Organocatalysis, Metal-Chiral Ligand Systems)
Asymmetric catalysis, employing either small organic molecules (organocatalysis) or metal complexes with chiral ligands, is a cornerstone of modern stereoselective synthesis. umb.edursc.orgrsc.org These methods offer high efficiency and enantioselectivity with only a catalytic amount of the chiral promoter. umb.edu
Organocatalysis: Chiral organic molecules can catalyze a wide range of asymmetric transformations. umb.edu For instance, cinchona alkaloid derivatives have been used as bifunctional catalysts in the enantioselective addition of masked acyl cyanide (MAC) reagents to imines, a method that can be used to synthesize α-amino acid derivatives. acs.org Proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions, which can be used to construct the β-hydroxy-α-amino acid framework. wordpress.comacs.org
Metal-Chiral Ligand Systems: Transition metal complexes bearing chiral ligands are highly versatile catalysts for asymmetric synthesis. rsc.orgmdpi.com Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds, using a chiral ligand to control the regioselectivity of hydrocupration, provides access to enantioenriched β-amino acid derivatives. nih.gov Cobalt-catalyzed enantioconvergent cross-coupling reactions of racemic α-bromo esters with organozinc reagents, using bis(oxazoline) ligands, have been employed to synthesize chiral α-aryl alkanoic esters with high enantioselectivity. nih.gov Chiral-at-metal catalysts, where the chirality resides on the metal center itself, represent a newer class of catalysts for enantioselective transformations. rsc.org
Table 3: Examples of Asymmetric Catalysis in the Synthesis of α-Hydroxy-α-Amino Acid Derivatives
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Cinchona alkaloid derivative | Addition of masked acyl cyanides to imines | High yields and enantioselectivities for α-amino acid derivatives. acs.org |
| Proline | Aldol reaction | Organocatalytic route to β-hydroxy α-amino acids. acs.org |
| Cu/Chiral Ligand | Hydroamination | Ligand-controlled reversal of regioselectivity. nih.gov |
| Co/Bis(oxazoline) ligand | Enantioconvergent cross-coupling | Synthesis of chiral α-aryl alkanoic esters. nih.gov |
Diastereoselective Control in Multi-Step Syntheses
In multi-step syntheses leading to molecules with multiple stereocenters, such as derivatives of this compound, controlling the relative stereochemistry between these centers (diastereoselectivity) is crucial.
For example, in the synthesis of anti-γ-N-benzylamino-β-hydroxyphosphonates, the reduction of the corresponding β-ketophosphonate precursor with zinc borohydride (B1222165) at low temperatures proceeds with high diastereoselectivity to favor the anti isomer. rsc.org Similarly, the synthesis of 3-hydroxyproline (B1217163) benzyl esters from α-alkyl N-protected aminoaldehydes and benzyl diazoacetate can yield a single diastereomer with a trans-cis relative configuration. nih.gov
The choice of reagents and reaction conditions plays a pivotal role in directing the diastereochemical outcome. For instance, in the synthesis of α,β-diamino acid derivatives from aza-Henry reaction products, direct reduction can afford the anti-diastereomer, while a sequence of epimerization, crystallization, and reduction can lead to the syn-diastereomer. vanderbilt.edu
Configurational Stability and Racemization Studies
The configurational stability of the newly formed stereocenter in this compound is a critical consideration. Racemization, the process by which an enantiomerically pure compound converts into a racemic mixture, can undermine the success of a stereoselective synthesis.
Studies on similar structures, such as proline or hydroxy-proline phenacyl esters, have shown that racemization can occur during peptide coupling reactions, particularly when using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) in polar aprotic solvents like dimethylformamide. nih.gov The mechanism of this racemization is believed to involve the formation of a cyclic carbinolamine intermediate, which is facilitated by HOBt. nih.gov In contrast, using different coupling methods, such as the mixed anhydride (B1165640) procedure in tetrahydrofuran, or performing the reaction in less polar solvents like dichloromethane (B109758) without HOBt, can significantly suppress racemization. nih.gov The potential for racemization of the α-hydroxy group under certain conditions should also be considered, although specific studies on this compound are not detailed in the provided search results.
Theoretical and Computational Chemistry Studies of Benzyl Benzamido Hydroxy Acetate
Quantum Chemical Calculations for Electronic Structure and Conformations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and stable three-dimensional arrangements (conformations) of a molecule. For Benzyl (B1604629) benzamido(hydroxy)acetate, these calculations would typically involve:
Geometry Optimization: To determine the most stable molecular structure with the lowest potential energy.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The energy gap between these orbitals provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of interaction with other molecules.
Despite the power of these methods, no specific studies applying them to Benzyl benzamido(hydroxy)acetate have been found. Therefore, no data on its optimized geometry, HOMO-LUMO gap, or MEP is available.
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with their environment, such as with a solvent or a biological receptor. For this compound, MD simulations could reveal:
Conformational Landscapes: By simulating the molecule's movements, researchers can map out the various accessible conformations and the energy barriers between them. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.
Solvation Effects: MD simulations can model how the molecule interacts with solvent molecules, which can significantly influence its conformation and reactivity.
Binding Interactions: If the molecule were to be studied as a potential ligand for a protein, MD simulations could elucidate the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding event.
A search of the literature did not yield any published MD simulation studies specifically for this compound. Consequently, there is no available data on its conformational dynamics or interaction patterns.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of high-energy transition states. This approach allows for the calculation of activation energies, which are critical for understanding reaction rates. For this compound, such studies could explore:
Reaction Pathways: Modeling potential reactions, such as hydrolysis of the ester or amide bond, to determine the most likely mechanism.
Transition State Structures and Energies: Identifying the geometry and energy of the transition state for a given reaction. This information is vital for predicting how changes to the molecule's structure might affect the reaction rate.
As with the other areas of computational study, there is no specific research available on the computational modeling of reaction mechanisms involving this compound.
Predictive Studies of Reactivity and Selectivity
Building upon the foundational data from quantum chemical calculations and reaction mechanism modeling, predictive studies aim to forecast a molecule's reactivity in various chemical environments and the selectivity of its reactions. For this compound, these studies might focus on:
Regioselectivity and Stereoselectivity: Predicting which part of the molecule is most likely to react (regioselectivity) and the preferred spatial orientation of the products (stereoselectivity).
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were studied, QSAR models could be developed to correlate specific molecular descriptors with their chemical reactivity or biological activity.
Currently, there are no predictive studies on the reactivity and selectivity of this compound in the scientific literature.
Advanced Synthetic Applications of Benzyl Benzamido Hydroxy Acetate As a Chemical Building Block or Intermediate
Utilization in Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. The structure of benzyl (B1604629) benzamido(hydroxy)acetate makes it an ideal candidate for participation in several types of MCRs, particularly those that utilize α-amino acid or aldehyde/ketone functionalities.
While direct literature examples specifying benzyl benzamido(hydroxy)acetate in MCRs are not prevalent, its core structure, an α-hydroxy-α-amino acid derivative, suggests its suitability as a key component. For instance, it could potentially be employed in Ugi or Passerini-type reactions. In a hypothetical Ugi four-component reaction, the carboxylic acid (after hydrolysis of the benzyl ester), the amine (after deprotection of the benzoyl group), an isocyanide, and a carbonyl compound could be combined to rapidly generate a diverse library of α-acylamino-carboxamide derivatives. The inherent chirality of the starting material could be leveraged to produce enantiomerically enriched products.
The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, could also be a viable pathway. By modifying this compound to expose or alter its functional groups, it can be guided into these reaction pathways to construct complex, drug-like scaffolds. The ability to generate molecular diversity from a single, readily accessible building block is a hallmark of efficient drug discovery and development. beilstein-journals.org
Table 1: Potential Multicomponent Reactions Involving this compound Derivatives
| Reaction Type | Potential Role of this compound Derivative | Resulting Scaffold |
| Ugi Reaction | As the amino acid component (after deprotection) | α-Acylamino-carboxamides |
| Passerini Reaction | As the carboxylic acid component (after hydrolysis) | α-Acyloxy-carboxamides |
| Grieco Reaction | As a precursor to an imine component | Tetrahydroquinolines |
Application as a Precursor for Complex Molecular Architectures
The functional group handles on this compound provide multiple points for elaboration into more complex molecular architectures. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for various carbon-carbon bond-forming reactions. Alternatively, it can be substituted under nucleophilic conditions. The benzamido group can be hydrolyzed to reveal a primary amine, which can then be engaged in a wide array of transformations, including reductive amination, acylation, or conversion into other nitrogen-containing functional groups.
A particularly promising application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. researchgate.netsphinxsai.com For example, intramolecular cyclization reactions could be designed to form lactams, oxazinones, or other heterocyclic systems. lookchemmall.com The synthesis of various benzoxazole (B165842) derivatives has been achieved through multicomponent coupling reactions involving catechols, benzyl alcohols, and ammonium (B1175870) acetate (B1210297), highlighting the utility of benzyl-containing precursors in generating heterocyclic systems. nih.gov While not a direct application of the title compound, this demonstrates the principle of using such building blocks.
Recent research has shown that N-benzylic heterocycles are a common motif in pharmaceuticals. nih.gov this compound could serve as a starting point for the synthesis of such structures. For instance, the benzyl group could be modified, and the core structure could be cyclized to form various five- or six-membered rings. The synthesis of novel benzamides has been explored for their potential as multi-target compounds in the context of Alzheimer's disease, underscoring the importance of the benzamide (B126) moiety in medicinal chemistry. nih.gov
Exploration of its Potential as a Chiral Ligand Scaffold in Catalysis
The development of new chiral ligands is crucial for advancing asymmetric catalysis. This compound possesses a stereogenic center and multiple functional groups (amide and hydroxyl) that could serve as coordination sites for a metal center. By modifying the benzyl and benzoyl groups, a library of bidentate or tridentate ligands could be synthesized.
For example, the benzoyl group could be replaced with other aromatic or aliphatic groups containing additional donor atoms, such as pyridyl or phosphino (B1201336) groups. The hydroxyl group could also be derivatized to create an ether or ester linkage to another coordinating fragment. The resulting ligands could then be evaluated in a variety of transition-metal-catalyzed reactions, such as hydrogenations, cross-couplings, or C-H functionalization reactions. mdpi.com
The modular nature of the synthesis of such ligands, starting from a common chiral precursor like this compound, would allow for the fine-tuning of the steric and electronic properties of the ligand to achieve high enantioselectivity in a desired transformation. While no specific application of this compound as a ligand scaffold has been reported, its structural features are highly suggestive of its potential in this area.
Integration into Flow Chemistry or Automated Synthesis Platforms
Flow chemistry and automated synthesis have emerged as powerful technologies for accelerating chemical synthesis and process optimization. beilstein-journals.orgbeilstein-journals.org The use of this compound as a building block could be readily integrated into such platforms. Its stability and well-defined reactivity would be advantageous for automated, multi-step syntheses.
For instance, a flow reactor could be set up to perform a sequence of reactions, such as the deprotection of the benzoyl group, followed by an acylation and then a cyclization, all in a continuous fashion without the need for isolation of intermediates. This would significantly reduce reaction times and improve reproducibility. The ability to perform reactions under high temperature and pressure in flow reactors could also enable transformations that are difficult to achieve under standard batch conditions. beilstein-journals.org
The integration of this compound into automated synthesis platforms would allow for the rapid generation of compound libraries for high-throughput screening in drug discovery. By systematically varying the building blocks that are coupled to the this compound core, a large and diverse set of molecules could be synthesized and evaluated for their biological activity.
Future Research Directions and Challenges
Development of Highly Efficient and Sustainable Synthetic Pathways
The synthesis of complex molecules like benzyl (B1604629) benzamido(hydroxy)acetate presents an opportunity to innovate beyond traditional methods, which often rely on hazardous reagents and generate significant waste. Future research in this area will likely focus on the principles of green chemistry.
Key research objectives include:
Solvent Replacement: A major source of waste in chemical synthesis is the use of volatile organic solvents. rsc.orgadvancedchemtech.comacs.org Research is ongoing to replace solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water-based systems. rsc.orgadvancedchemtech.comacs.org The challenge lies in ensuring adequate solubility of reactants and compatibility with the reaction conditions.
Catalytic Methods: Moving from stoichiometric reagents to catalytic systems is a cornerstone of sustainable chemistry. For the formation of the amide and ester bonds in benzyl benzamido(hydroxy)acetate, the development of novel biocatalysts, such as enzymes, or organocatalysts could offer milder reaction conditions and higher selectivity, reducing the need for protecting groups and minimizing side reactions. rsc.orgacs.org
Atom Economy and Waste Reduction: Future synthetic routes will be evaluated based on their atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. ambiopharm.com This includes exploring continuous flow processes which can offer better control over reaction parameters, leading to higher yields and reduced waste compared to traditional batch processing. advancedchemtech.com
Renewable Feedstocks: A long-term goal is the use of renewable resources as starting materials. bohrium.com Research into converting biomass-derived molecules into the necessary precursors for this compound synthesis is a promising, albeit challenging, direction.
The following table summarizes some green solvents and their potential application in the synthesis of N-acyl amino acid esters, a class of compounds to which this compound belongs.
| Green Solvent | Rationale for Use | Potential Challenges |
| Propylene Carbonate | High boiling point, low toxicity, biodegradable. acs.org | May require higher temperatures, potential for side reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. acs.org | Higher cost compared to traditional solvents. |
| Water | Environmentally benign, non-flammable. advancedchemtech.com | Poor solubility of many organic reactants, potential for hydrolysis. nih.gov |
| Ethanol | Renewable, low toxicity. advancedchemtech.com | Potential for transesterification side reactions. |
Exploration of Undiscovered or Underexplored Reactivity Profiles
The functional groups present in this compound—the ester, the amide, the hydroxyl group, and the aromatic rings—suggest a rich and varied reactivity that is likely not yet fully explored. Future research should aim to uncover novel transformations of this scaffold.
Potential areas of investigation include:
Selective Transformations: Developing reactions that selectively target one functional group in the presence of others is a significant challenge. For instance, selective hydrolysis or reduction of the ester without affecting the amide bond, or vice-versa, would provide valuable synthetic intermediates.
C-H Activation: The aromatic rings of the benzyl and benzamido groups offer multiple sites for C-H activation and functionalization. This would allow for the direct introduction of new substituents, expanding the chemical space accessible from the parent molecule.
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. researchgate.net Investigating the photochemical reactivity of this compound could lead to the discovery of novel bond-forming reactions and molecular rearrangements.
Derivatization of the Hydroxyl Group: The hydroxyl group provides a handle for a wide range of derivatization reactions, including etherification, esterification, and glycosylation, which could lead to analogues with new properties.
Investigation of Novel Catalytic Systems for its Derivatization
The derivatization of this compound to create a library of related compounds is crucial for exploring its potential applications. The development of novel catalytic systems will be central to achieving this efficiently and selectively.
Future research in this area should focus on:
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. rsc.org The use of enzymes like lipases for selective ester or amide bond cleavage/formation, or oxidoreductases for modifying the benzyl or benzamido moieties, is a promising avenue. rsc.org Directed evolution could be employed to tailor enzymes for specific transformations on this substrate. nih.gov
Organocatalysis: Small organic molecules can be effective catalysts for a variety of transformations. acs.org Developing organocatalysts for the asymmetric derivatization of this compound would be of significant interest, particularly for accessing single enantiomers of its derivatives.
Metal-Catalyzed Cross-Coupling: Transition metal catalysis offers a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. Investigating the use of palladium, copper, or nickel catalysts for the cross-coupling of aryl halides with the aromatic rings of this compound would enable the synthesis of a diverse range of analogues. acs.org
The table below outlines some novel catalytic approaches and their potential applications in the derivatization of N-acyl amino acid esters.
| Catalytic System | Type of Transformation | Potential Advantages |
| Lipases | Selective hydrolysis/esterification | High enantioselectivity, mild conditions. |
| Transaminases | Introduction of amino groups | Access to chiral amines. acs.org |
| Photoredox Catalysis | C-H functionalization, radical reactions | Access to novel reactivity, mild conditions. researchgate.net |
| Organocatalysis | Asymmetric synthesis | Metal-free, often high enantioselectivity. acs.org |
Computational Design of Analogues with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. units.it For a molecule like this compound, these methods can be used to predict the properties of its analogues and guide synthetic efforts.
Key research directions include:
Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of this compound is crucial for designing analogues with specific properties. Computational methods can be used to model how changes in the structure affect its shape and flexibility.
Predicting Reactivity: Quantum mechanical calculations can be used to model reaction pathways and predict the activation energies for different transformations. This can help in identifying the most promising avenues for experimental investigation and in understanding unexpected reactivity.
De Novo Design: Computational algorithms can be used to design novel analogues of this compound with desired properties, such as enhanced stability or specific binding affinities for a biological target. tandfonline.comnih.gov This de novo design process can significantly accelerate the discovery of new functional molecules. tandfonline.com
Virtual Screening: Once a library of virtual analogues has been designed, computational methods can be used to screen them for desired properties, allowing researchers to prioritize the most promising candidates for synthesis.
Integration with Data Science and Machine Learning for Reaction Optimization
The fields of data science and machine learning are beginning to have a significant impact on chemical synthesis. acs.orggithub.com For a molecule like this compound, these technologies can be leveraged to optimize its synthesis and explore its chemical space more efficiently.
Future research in this area will likely involve:
Reaction Prediction and Optimization: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the yield and the formation of byproducts. nih.govamazonaws.commit.edu This can be used to optimize the reaction conditions for the synthesis of this compound, saving time and resources.
Automated Synthesis: The integration of machine learning with automated synthesis platforms can enable the rapid and efficient exploration of reaction conditions. creative-peptides.com An algorithm can propose a set of experiments, which are then performed by a robot, and the results are fed back to the algorithm to inform the next round of experiments. creative-peptides.com
Predictive Models for Properties: Machine learning models can also be developed to predict the properties of molecules based on their structure. This can be used to screen virtual libraries of this compound analogues for desired characteristics, such as solubility or biological activity.
Generative Models for Novel Structures: Advanced machine learning techniques, such as generative adversarial networks (GANs), can be used to generate novel molecular structures that are similar to this compound but have different properties. This can be a powerful tool for exploring new areas of chemical space. github.com
The table below lists some machine learning approaches and their potential applications in the context of this compound.
| Machine Learning Technique | Application | Potential Impact |
| Supervised Learning (Regression) | Predicting reaction yields and properties. nih.gov | Faster optimization of synthetic routes and identification of promising analogues. |
| Bayesian Optimization | Efficiently exploring reaction parameter space. | Reduced number of experiments needed to find optimal conditions. |
| Natural Language Processing (NLP) | Extracting reaction information from scientific literature. | Building large datasets for training predictive models. |
| Generative Models (e.g., GANs) | Designing novel molecular structures. github.com | Accelerating the discovery of new compounds with desired properties. |
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems and reaction parameters for synthesizing benzyl benzamido(hydroxy)acetate?
- Methodological Answer : Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under mild conditions (30–50°C, pH 7–8) is effective, with conversions >90% achievable by optimizing molar ratios (e.g., 1:1.2 acid:alcohol) and reaction time (6–24 hrs) . Heterogeneous catalysts like ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O can also be used, with yields >85% under reflux (110°C) and acid-alcohol molar ratios of 1.5:1 .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm stereochemistry (e.g., 16 stereocenters in related compounds) and LC-MS for purity assessment (e.g., RT = 2.546 min, [M-2]⁻ = 1677 m/z) . XRD can resolve crystal structures, while HPLC with UV detection (λ = 254 nm) quantifies impurities .
Q. What safety protocols are critical for handling this compound in aquatic environments?
- Methodological Answer : Chronic aquatic toxicity (Category 3, H412) necessitates strict containment to prevent waterway contamination. Use fume hoods, PPE (gloves, goggles), and avoid skin contact (LD₅₀ >5000 mg/kg) . Toxicity assays (e.g., Daphnia magna EC₅₀) should precede disposal to assess bioaccumulation risks .
Advanced Research Questions
Q. How can kinetic modeling improve the enzymatic synthesis of this compound?
- Methodological Answer : Apply Michaelis-Menten kinetics to model enzyme-substrate interactions, identifying rate-limiting steps (e.g., acyl transfer). Use time-conversion profiles (e.g., Fig. 1–6 in ) to optimize variables like enzyme loading (0.5–2.0 wt%) and solvent polarity (log P >3.0 reduces enzyme denaturation) .
Q. How do discrepancies in reported toxicity data (e.g., LD₅₀) impact experimental design?
- Methodological Answer : Variability in acute oral LD₅₀ (>2000 mg/kg in rodents vs. >5000 mg/kg in dermal studies ) highlights species-specific metabolism. Use QSAR models to predict human toxicity and validate with in vitro hepatocyte assays (e.g., CYP450 inhibition screening) .
Q. What role does this compound play in PROTAC design for targeted protein degradation?
- Methodological Answer : As a linker or ester-protected intermediate, it facilitates HDAC8 inhibitor conjugation (e.g., methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate ). Optimize deprotection conditions (e.g., catalytic hydrogenation) to retain bioactivity in neuroblastoma models .
Q. How does stereochemistry influence biological activity and purification challenges?
- Methodological Answer : 16 stereocenters (e.g., InChIKey RBLDVEUUCHVWMW-SXYQVCRBSA-N ) affect binding to targets like HDACs. Use chiral HPLC (e.g., amylose columns) or enzymatic resolution (lipases with S-specificity) to isolate active enantiomers .
Q. Which computational models predict the hydrolytic stability of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
